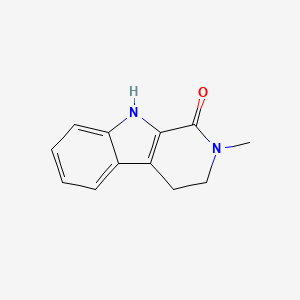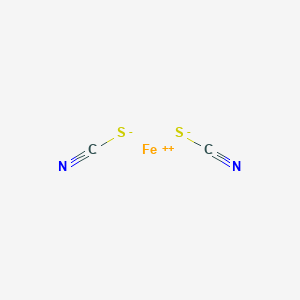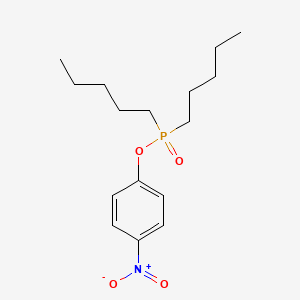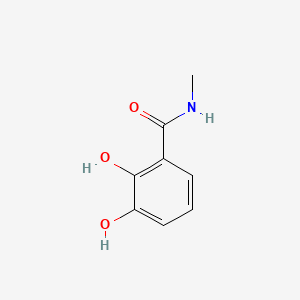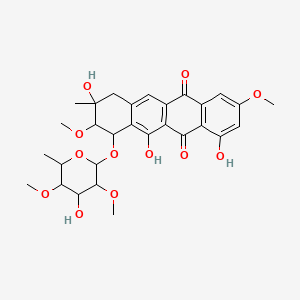
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione is a natural product found in Streptomyces with data available.
Applications De Recherche Scientifique
Nanoparticle Effect on Drug-DNA Interactions
This compound is closely related to Epirubicin, an anthracycline antineoplastic used in cancer treatment. A study by Karadurmus et al. (2017) explored how nanoparticles affect the interaction between Epirubicin and DNA, which is crucial for understanding its mechanism of action in cancer therapy (Karadurmus, Kurbanoglu, Shah, & Ozkan, 2017).
Nitration of Triazine Derivatives
Research by Bellamy et al. (2003) on the nitration of triazine derivatives, which are structurally similar to the given compound, reveals insights into chemical reactions that could be relevant for the synthesis or modification of similar compounds (Bellamy, Latypov, & Goede, 2003).
Synthesis of Phenanthropyrrolidines
Bird et al. (1986) investigated the electrochemical oxidation of aromatic ethers, leading to the synthesis of complex compounds related to the given chemical. This provides a basis for understanding the synthetic pathways and potential applications of such compounds (Bird, Black, Lloyd, Sainsbury, & Scopes, 1986).
Antitumor Evaluation
A study by Mitscher et al. (1986) focused on synthesizing and evaluating the antitumor properties of a compound similar to the one , highlighting its potential in cancer research (Mitscher, Gill, Filppi, & Wolgemuth, 1986).
Characterization of Daunorubicin Impurity
Research by Rawat et al. (2013) identified and characterized an impurity in Daunorubicin, a drug closely related to the chemical compound . This study is significant for quality control in pharmaceutical production (Rawat, Buchude, Chauhan, Patel, Patel, Belwal, & Vardhan, 2013).
Propriétés
Numéro CAS |
98813-22-0 |
|---|---|
Nom du produit |
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
Formule moléculaire |
C29H34O12 |
Poids moléculaire |
574.6 g/mol |
Nom IUPAC |
4,6,9-trihydroxy-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-2,8-dimethoxy-9-methyl-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C29H34O12/c1-11-24(37-4)23(34)26(38-5)28(40-11)41-25-17-12(10-29(2,35)27(25)39-6)7-14-19(21(17)32)22(33)18-15(20(14)31)8-13(36-3)9-16(18)30/h7-9,11,23-28,30,32,34-35H,10H2,1-6H3 |
Clé InChI |
OJEGCXWWBDCZGW-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC |
Synonymes |
10-deoxysteffimycin B steffimycin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



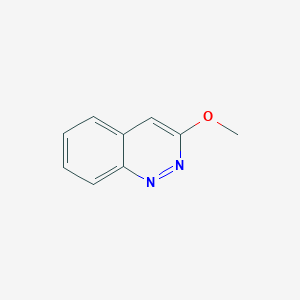
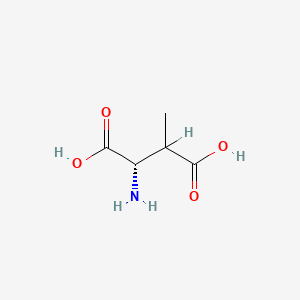
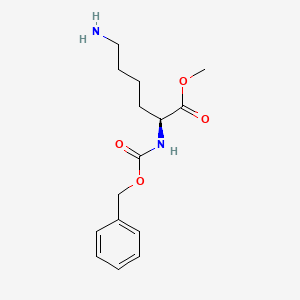
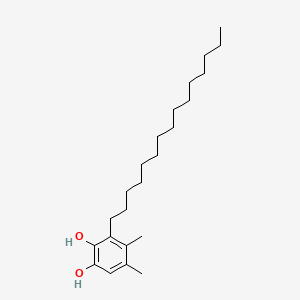
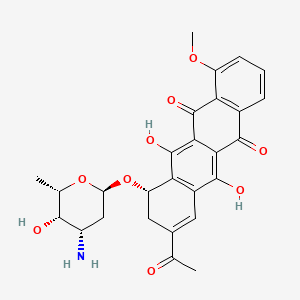
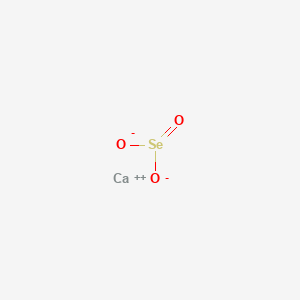
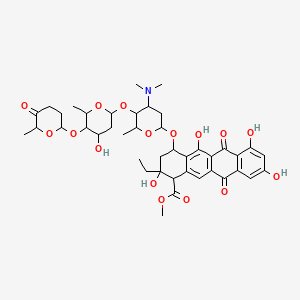
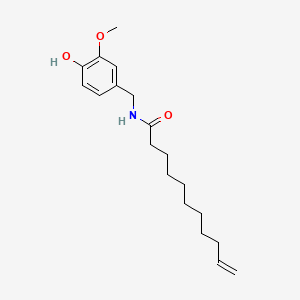
![Hexapotassium [nitrilotris(methylene)]trisphosphonate](/img/structure/B1202343.png)
![(1-{[2-(Diethylamino)ethyl]amino}-9-oxo-9h-thioxanthen-4-yl)methyl methanesulfonate](/img/structure/B1202344.png)
